molecular formula C11H11BrN2 B13712818 7-Bromo-2,8-dimethylquinolin-4-amine CAS No. 1189106-65-7

7-Bromo-2,8-dimethylquinolin-4-amine

Cat. No.: B13712818
CAS No.: 1189106-65-7
M. Wt: 251.12 g/mol
InChI Key: RPICBBJGRCRESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromo-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

4-Amino-7-bromo-2,8-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-7-bromo-2,8-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-bromo-2,8-dimethylquinoline is unique due to the presence of both an amino group and a bromine atom on the quinoline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

CAS No.

1189106-65-7

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

7-bromo-2,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11BrN2/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3,(H2,13,14)

InChI Key

RPICBBJGRCRESN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)C)Br)N

Origin of Product

United States

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